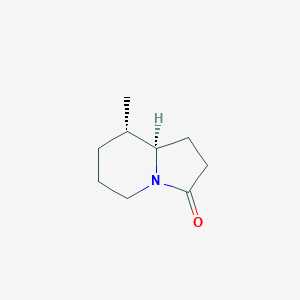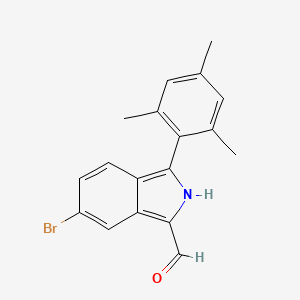
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde is a synthetic organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and a mesityl group (2,4,6-trimethylphenyl) in the structure of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde makes it a unique and interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Mesitylation: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formylation: The formyl group (aldehyde) can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the mesitylated isoindole with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
While specific industrial production methods for 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine atom with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-bromo-3-mesityl-2H-isoindole-1-carboxylic acid.
Reduction: 6-bromo-3-mesityl-2H-isoindole-1-methanol.
Substitution: 6-azido-3-mesityl-2H-isoindole-1-carbaldehyde.
Aplicaciones Científicas De Investigación
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoindole derivatives and heterocyclic compounds.
Biology: Isoindole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into isoindole derivatives explores their potential as therapeutic agents for various diseases.
Industry: Isoindole derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and mesityl group can influence its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2H-isoindole-1-carbaldehyde: Lacks the mesityl group, which may affect its chemical reactivity and biological activity.
3-mesityl-2H-isoindole-1-carbaldehyde: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
6-chloro-3-mesityl-2H-isoindole-1-carbaldehyde: Contains a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde is unique due to the presence of both the bromine atom and the mesityl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
358641-90-4 |
|---|---|
Fórmula molecular |
C18H16BrNO |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
6-bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde |
InChI |
InChI=1S/C18H16BrNO/c1-10-6-11(2)17(12(3)7-10)18-14-5-4-13(19)8-15(14)16(9-21)20-18/h4-9,20H,1-3H3 |
Clave InChI |
IHXJVCVDLBNNAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=C(N2)C=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


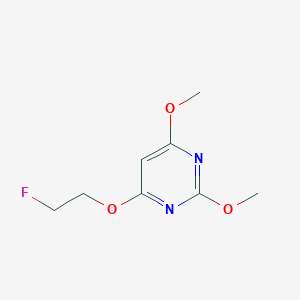
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
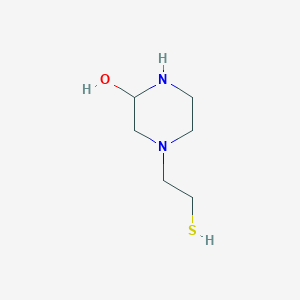

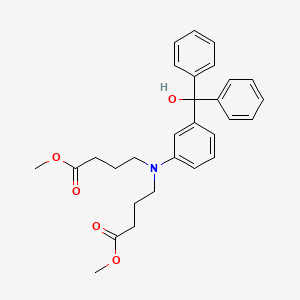
![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
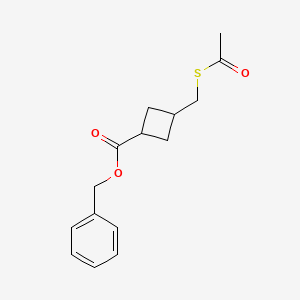
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
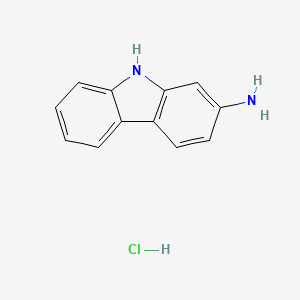
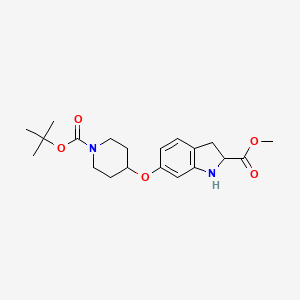
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
